molecular formula C15H19NO4 B2365191 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1097161-04-0

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B2365191
CAS No.: 1097161-04-0
M. Wt: 277.32
InChI Key: YBISVVITSMSIIQ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound that belongs to the class of organic molecules known as quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) group in this compound serves as a protecting group for the amine functionality, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group is introduced to protect the amine functionality during subsequent synthetic steps.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is utilized in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is introduced to protect the amine functionality during synthetic transformations and is later removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol . The removal of the Boc group generates a free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

    tert-Butyloxycarbonyl (Boc) protected amines: These compounds share the Boc protecting group and are used in similar synthetic applications.

    Quinoline derivatives: Compounds with a quinoline core structure, such as 1,2,3,4-tetrahydroquinoline and quinoline-6-carboxylic acid, exhibit similar chemical properties and reactivity.

Uniqueness: 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the presence of both the Boc protecting group and the tetrahydroquinoline ring. This combination allows for selective protection of the amine group while retaining the reactivity of the quinoline ring, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBISVVITSMSIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097161-04-0
Record name 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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